(1-methyl-1H-1,2,4-triazol-3-yl)methanol
Overview
Description
It is a colorless to pale yellow liquid that is soluble in water and various organic solvents such as alcohols and ethers . This compound is notable for its applications in various fields including chemistry, biology, and industry.
Mechanism of Action
Pharmacokinetics
Its predicted boiling point is 2968±420 °C , and its predicted density is 1.33±0.1 g/cm3 . These properties may influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability. Other factors, such as pH, presence of other molecules, and specific conditions within the body, can also impact its action.
Biochemical Analysis
Biochemical Properties
It is known that the compound can dissolve in water and organic solvents such as alcohols, ethers, and alkanes . This suggests that it could potentially interact with a variety of enzymes, proteins, and other biomolecules in both aqueous and lipid environments.
Cellular Effects
It has been suggested that the compound may have antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reaction: One method involves the cyclization of methyl cyclopropane dicarboximide with formylhydrazine, followed by hydrogenation to yield (1-methyl-1H-1,2,4-triazol-3-yl)methanol.
Triazole and Halomethanol Reaction: Another method involves the reaction of triazole with halomethanol to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides and acids are used under controlled conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(1-methyl-1H-1,2,4-triazol-3-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,4-triazole-3-carboxylic acid: [][4]
1-methyl-1H-1,2,4-triazole-5-yl)methanol: [][4]
1-methyl-3-nitro-1H-1,2,4-triazole: [][4]
Uniqueness
(1-methyl-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as both an initiator in polymerization reactions and as an antimicrobial agent highlights its versatility[4][4].
Properties
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-3-5-4(2-8)6-7/h3,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDYTSQNYJKOPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438445 | |
Record name | (1-Methyl-1H-1,2,4-triazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135242-93-2 | |
Record name | (1-Methyl-1H-1,2,4-triazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-1,2,4-triazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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